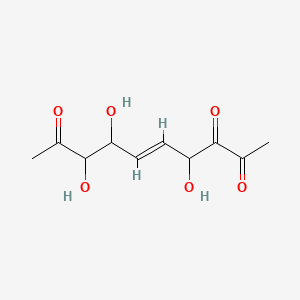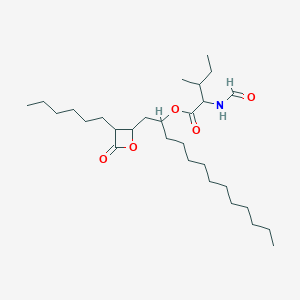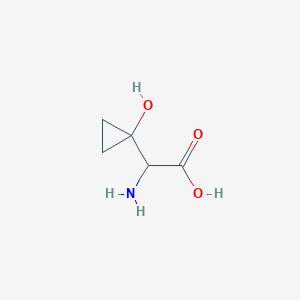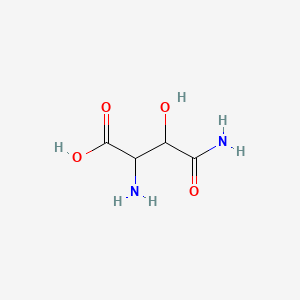![molecular formula C8H11NO8 B12291228 D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- typically involves the reaction of maleic anhydride with ammonia and sodium hydroxide. This reaction produces iminodisuccinic acid, which is then further processed to obtain the desired compound . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the compound’s purity and consistency. The production capacity can range from kilograms to metric tons, depending on the demand and application.
化学反応の分析
Types of Reactions
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in various derivatives, depending on the substituent introduced .
科学的研究の応用
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in neurotransmission and brain development.
Medicine: Investigated for its potential in treating neurological disorders and enhancing cognitive function.
Industry: Utilized in the production of biodegradable chelating agents and as a component in various industrial processes
作用機序
The mechanism of action of D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- involves its interaction with specific molecular targets and pathways. It acts as an agonist for ionotropic glutamate receptors, particularly NMDA receptors, which play a crucial role in neurotransmission and synaptic plasticity. This interaction leads to the modulation of neurotransmitter release and the regulation of various physiological processes .
類似化合物との比較
Similar Compounds
L-Aspartic acid: The L-isomer of aspartic acid, which is more commonly found in nature and involved in protein synthesis.
Tetrasodium iminodisuccinate: A sodium salt of iminodisuccinic acid, used as a biodegradable chelating agent.
Uniqueness
D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel- is unique due to its specific stereochemistry and its role as an agonist for NMDA receptors. This distinguishes it from its L-isomer and other similar compounds, making it particularly valuable for research in neuroscience and pharmacology .
特性
分子式 |
C8H11NO8 |
|---|---|
分子量 |
249.17 g/mol |
IUPAC名 |
(2R)-2-[[(1S)-1,2-dicarboxyethyl]amino]butanedioic acid |
InChI |
InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4+ |
InChIキー |
PQHYOGIRXOKOEJ-ZXZARUISSA-N |
異性体SMILES |
C([C@H](C(=O)O)N[C@@H](CC(=O)O)C(=O)O)C(=O)O |
正規SMILES |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)

![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]piperidine](/img/structure/B12291189.png)




![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)
